molecular formula C8H11BrN2 B12439785 [2-(3-Bromophenyl)ethyl]hydrazine CAS No. 718590-01-3

[2-(3-Bromophenyl)ethyl]hydrazine

Cat. No.: B12439785
CAS No.: 718590-01-3
M. Wt: 215.09 g/mol
InChI Key: QMIIZTQJPWARDU-UHFFFAOYSA-N
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Description

[2-(3-Bromophenyl)ethyl]hydrazine: is an organic compound with the molecular formula C8H11BrN2 It is a hydrazine derivative where the hydrazine moiety is attached to a 3-bromophenyl group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromophenyl)ethyl]hydrazine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: [2-(3-Bromophenyl)ethyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(3-Bromophenyl)ethyl]hydrazine is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor in the preparation of pharmaceuticals .

Biology and Medicine: Its derivatives have been studied for their anticancer, antimicrobial, and antiviral properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(3-Bromophenyl)ethyl]hydrazine involves its interaction with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic effects, such as anticancer activity, where it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

    [2-(4-Bromophenyl)ethyl]hydrazine: Similar structure but with the bromine atom at the para position.

    [2-(3-Chlorophenyl)ethyl]hydrazine: Similar structure with a chlorine atom instead of bromine.

    [2-(3-Methylphenyl)ethyl]hydrazine: Similar structure with a methyl group instead of bromine.

Uniqueness: [2-(3-Bromophenyl)ethyl]hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

CAS No.

718590-01-3

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-(3-bromophenyl)ethylhydrazine

InChI

InChI=1S/C8H11BrN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2

InChI Key

QMIIZTQJPWARDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCNN

Origin of Product

United States

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